Cas no 2227674-33-9 (2-(1R)-2-amino-1-hydroxyethyl-6-chlorophenol)
2-(1R)-2-amino-1-hydroxyethyl-6-chlorophenol Chemical and Physical Properties
Names and Identifiers
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- 2-(1R)-2-amino-1-hydroxyethyl-6-chlorophenol
- 2-[(1R)-2-amino-1-hydroxyethyl]-6-chlorophenol
- 2227674-33-9
- EN300-1991671
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- Inchi: 1S/C8H10ClNO2/c9-6-3-1-2-5(8(6)12)7(11)4-10/h1-3,7,11-12H,4,10H2/t7-/m0/s1
- InChI Key: ZQZAPMUMIMFAPT-ZETCQYMHSA-N
- SMILES: ClC1=CC=CC(=C1O)[C@H](CN)O
Computed Properties
- Exact Mass: 187.0400063g/mol
- Monoisotopic Mass: 187.0400063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 66.5Ų
2-(1R)-2-amino-1-hydroxyethyl-6-chlorophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1991671-0.05g |
2-[(1R)-2-amino-1-hydroxyethyl]-6-chlorophenol |
2227674-33-9 | 0.05g |
$1308.0 | 2023-09-16 | ||
| Enamine | EN300-1991671-0.1g |
2-[(1R)-2-amino-1-hydroxyethyl]-6-chlorophenol |
2227674-33-9 | 0.1g |
$1371.0 | 2023-09-16 | ||
| Enamine | EN300-1991671-0.25g |
2-[(1R)-2-amino-1-hydroxyethyl]-6-chlorophenol |
2227674-33-9 | 0.25g |
$1432.0 | 2023-09-16 | ||
| Enamine | EN300-1991671-0.5g |
2-[(1R)-2-amino-1-hydroxyethyl]-6-chlorophenol |
2227674-33-9 | 0.5g |
$1495.0 | 2023-09-16 | ||
| Enamine | EN300-1991671-1.0g |
2-[(1R)-2-amino-1-hydroxyethyl]-6-chlorophenol |
2227674-33-9 | 1g |
$1557.0 | 2023-06-01 | ||
| Enamine | EN300-1991671-2.5g |
2-[(1R)-2-amino-1-hydroxyethyl]-6-chlorophenol |
2227674-33-9 | 2.5g |
$3051.0 | 2023-09-16 | ||
| Enamine | EN300-1991671-5.0g |
2-[(1R)-2-amino-1-hydroxyethyl]-6-chlorophenol |
2227674-33-9 | 5g |
$4517.0 | 2023-06-01 | ||
| Enamine | EN300-1991671-10.0g |
2-[(1R)-2-amino-1-hydroxyethyl]-6-chlorophenol |
2227674-33-9 | 10g |
$6697.0 | 2023-06-01 | ||
| Enamine | EN300-1991671-1g |
2-[(1R)-2-amino-1-hydroxyethyl]-6-chlorophenol |
2227674-33-9 | 1g |
$1557.0 | 2023-09-16 | ||
| Enamine | EN300-1991671-5g |
2-[(1R)-2-amino-1-hydroxyethyl]-6-chlorophenol |
2227674-33-9 | 5g |
$4517.0 | 2023-09-16 |
2-(1R)-2-amino-1-hydroxyethyl-6-chlorophenol Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 2-(1R)-2-amino-1-hydroxyethyl-6-chlorophenol
Comprehensive Overview of 2-(1R)-2-amino-1-hydroxyethyl-6-chlorophenol (CAS No. 2227674-33-9): Properties, Applications, and Research Insights
The compound 2-(1R)-2-amino-1-hydroxyethyl-6-chlorophenol (CAS No. 2227674-33-9) is a chiral phenolic derivative with a unique molecular structure that combines an amino group, a hydroxyl group, and a chloro-substituted aromatic ring. This configuration endows the molecule with significant potential in pharmaceutical and biochemical research. The (1R) stereochemistry indicates its enantiomeric purity, a critical factor in drug development where chirality often influences biological activity. Researchers are increasingly focusing on such chiral building blocks due to their role in designing targeted therapies, particularly in neurology and metabolic disorders.
In recent years, the demand for high-purity chiral compounds like 2-(1R)-2-amino-1-hydroxyethyl-6-chlorophenol has surged, driven by advancements in asymmetric synthesis and green chemistry. A 2023 study highlighted its utility as an intermediate in synthesizing beta-adrenergic receptor agonists, which are pivotal in treating respiratory conditions. The 6-chlorophenol moiety enhances the compound’s stability, while the hydroxyethylamine fragment allows for versatile functionalization—addressing key challenges in drug solubility and bioavailability.
From an analytical perspective, CAS No. 2227674-33-9 exhibits distinct spectroscopic signatures. Nuclear magnetic resonance (NMR) studies reveal characteristic peaks for the aromatic protons (δ 7.2–7.5 ppm) and the hydroxyethyl side chain (δ 3.8–4.2 ppm), facilitating its identification in complex mixtures. Mass spectrometry data further confirms its molecular weight (215.65 g/mol) and fragmentation pattern, essential for quality control in GMP-compliant manufacturing. These properties align with the growing emphasis on QC/QA protocols in pharmaceutical supply chains.
Beyond pharmaceuticals, 2-(1R)-2-amino-1-hydroxyethyl-6-chlorophenol has garnered attention in material science. Its phenolic structure enables chelation with metal ions, suggesting applications in catalysis and polymer stabilization. A 2022 patent disclosed its use in developing UV-resistant coatings, leveraging the chloro group’s electron-withdrawing effects to enhance material durability. Such innovations resonate with industries seeking sustainable additives to replace traditional petrochemical-derived stabilizers.
Environmental and safety profiles of this compound are equally noteworthy. Computational toxicology models (e.g., OECD QSAR Toolbox) predict low ecotoxicity, aligning with REACH compliance requirements. Its biodegradability potential, estimated at >60% in 28 days via OECD 301B tests, positions it favorably for green chemistry initiatives. These attributes address rising consumer demand for eco-friendly chemicals and corporate ESG commitments.
In summary, 2-(1R)-2-amino-1-hydroxyethyl-6-chlorophenol exemplifies the convergence of chiral chemistry, pharmaceutical innovation, and sustainability. Its multifaceted applications—from drug intermediates to advanced materials—underscore its relevance in contemporary research. As industries prioritize precision medicine and circular economy principles, this compound is poised to play a pivotal role in shaping future scientific and industrial breakthroughs.
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